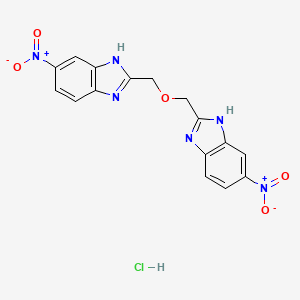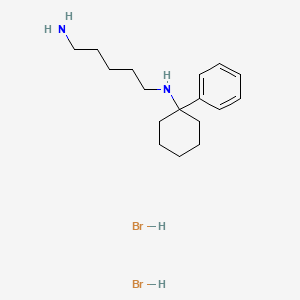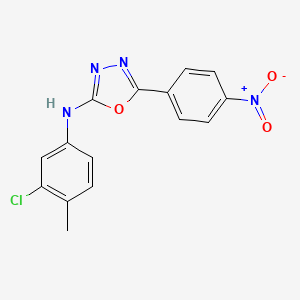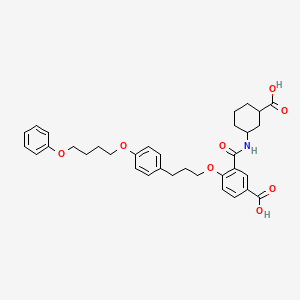
BayCysLT2
Descripción general
Descripción
BayCysLT2 es un compuesto orgánico sintético que actúa como un antagonista selectivo y potente del receptor 2 de leucotrienos de cisteinil (CysLT2). Los leucotrienos de cisteinil son mediadores inflamatorios que juegan un papel importante en diversas respuestas inflamatorias, incluidas las relacionadas con el asma, la rinitis alérgica y el infarto de miocardio .
Aplicaciones Científicas De Investigación
BayCysLT2 tiene varias aplicaciones de investigación científica, que incluyen:
Investigación cardiovascular: Se ha demostrado que this compound atenúa el daño del infarto de miocardio al reducir las moléculas de adhesión celular y la infiltración de leucocitos en el miocardio.
Enfermedades inflamatorias: El compuesto se utiliza para estudiar el papel de los leucotrienos de cisteinil en enfermedades inflamatorias como el asma y la rinitis alérgica.
Mecanismo De Acción
BayCysLT2 ejerce sus efectos al inhibir selectivamente el receptor 2 de leucotrienos de cisteinil (CysLT2). Esta inhibición evita la unión de los leucotrienos de cisteinil al receptor, bloqueando así las vías de señalización aguas abajo que conducen a la inflamación y otras respuestas relacionadas. Los objetivos moleculares de this compound incluyen el receptor CysLT2, y sus vías implican la modulación de la movilización de calcio y otras cascadas de señalización intracelular .
Análisis Bioquímico
Biochemical Properties
BayCysLT2 plays a significant role in biochemical reactions. It interacts with CysLT2, a member of the G protein-coupled receptors (GPCRs) family . This compound inhibits radioligand binding of LTD4 to CysLT2 and CysLT1 receptor cell lines .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For instance, this compound can protect astrocytes from ischemic injury .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits calcium mobilization induced by leukotriene D4 (LTD4) in HEK293 cells expressing human CysLT2 receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to reverse LTC4-stimulated perfusion pressure increase and contractility decrease in isolated Langendorff-perfused guinea pig hearts in a concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to attenuate myocardial infarction damage and inhibit LTD4-induced Evans blue dye leakage in the mouse ear vasculature .
Metabolic Pathways
This compound is involved in the metabolic pathways of cysteinyl leukotrienes (CysLTs), interacting with enzymes and cofactors .
Métodos De Preparación
BayCysLT2 se sintetiza a través de una serie de reacciones químicas que involucran derivados del ácido isoftálico. La ruta sintética típicamente involucra los siguientes pasos:
Formación del derivado del ácido isoftálico: El material de partida, el ácido isoftálico, se somete a una serie de reacciones para formar el derivado deseado.
Reacciones de acoplamiento: El derivado del ácido isoftálico luego se acopla con otros grupos químicos para formar el compuesto final, this compound.
Purificación: El producto final se purifica utilizando técnicas como cristalización o cromatografía para lograr la pureza deseada.
Análisis De Reacciones Químicas
BayCysLT2 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: El compuesto también puede sufrir reacciones de reducción para formar derivados reducidos.
Sustitución: this compound puede participar en reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros grupos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
BayCysLT2 es único en su alta selectividad y potencia como antagonista del receptor CysLT2. Los compuestos similares incluyen:
Montelukast: Un antagonista del receptor de leucotrienos que se dirige principalmente al receptor CysLT1.
Zafirlukast: Otro antagonista del receptor de leucotrienos con un perfil de objetivo similar al de Montelukast.
Pranlukast: Un antagonista del receptor de leucotrienos utilizado en el tratamiento del asma.
En comparación con estos compuestos, this compound es más selectivo para el receptor CysLT2, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de este receptor en varios procesos fisiológicos y patológicos .
Propiedades
IUPAC Name |
3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h1-3,11-18,23,25,27H,4-10,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPAULTWHHPIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)OCCCC3=CC=C(C=C3)OCCCCOC4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693986 | |
| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712313-33-2 | |
| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q1: How does BayCysLT2 interact with CysLT2R and what are the downstream effects of this interaction?
A1: this compound acts as a selective antagonist for CysLT2R [, ]. This means that it binds to the receptor and blocks the binding of cysteinyl leukotrienes, such as LTD4, preventing their biological effects []. This antagonism has been shown to inhibit several downstream events:
- Reduced endothelial permeability: By blocking CysLT2R, this compound inhibits Rho-dependent myosin light chain 2 activation and stabilizes vascular endothelial (VE)-cadherin, leading to reduced vascular leakiness [].
- Inhibited tumor angiogenesis: this compound treatment decreases tumor vessel density and improves pericyte coverage, suggesting an anti-angiogenic effect mediated by CysLT2R antagonism [].
- Reduced inflammation and neutrophil infiltration: In myocardial ischemia/reperfusion models, this compound decreased the expression of leukocyte adhesion molecules and reduced neutrophil infiltration in treated mice [].
Q2: What is the evidence that this compound is selective for CysLT2R over CysLT1R?
A2: Studies employing various methods demonstrated the selectivity of this compound for CysLT2R:
- β-galactosidase–β-arrestin complementation assay: this compound showed approximately 20-fold higher potency for CysLT2R compared to the dual CysLT1R/CysLT2R antagonist Bay-u9773 [].
- Intracellular calcium mobilization assay: this compound exhibited over 500-fold greater selectivity for CysLT2R compared to CysLT1R in response to cysteinyl leukotriene stimulation [].
Q3: What are the potential therapeutic applications of this compound based on the presented research?
A3: The research suggests that this compound, through its selective antagonism of CysLT2R, holds promise for the development of novel therapies for:
- Cancer: By inhibiting tumor angiogenesis and metastasis, this compound presents a potential therapeutic target for various cancers [].
- Cardiovascular diseases: The ability of this compound to attenuate myocardial ischemia/reperfusion injury suggests its potential for treating heart attacks and other cardiovascular conditions [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
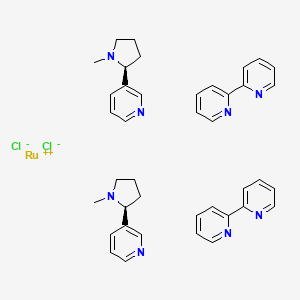
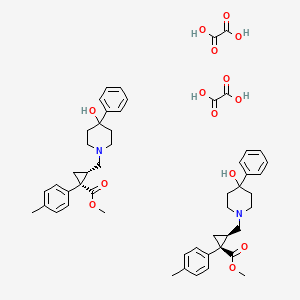
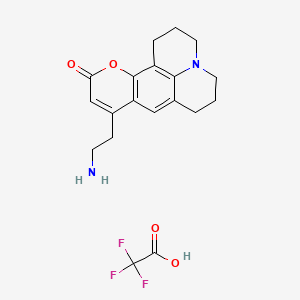
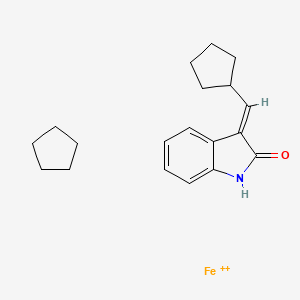
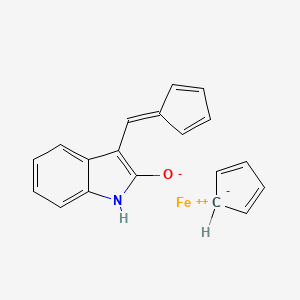
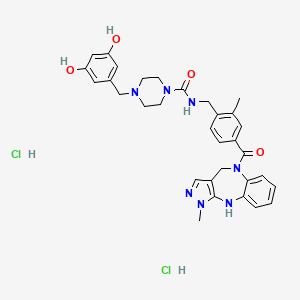

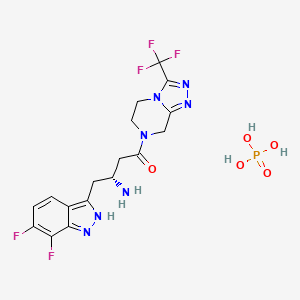
![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
